

Precision Functionalization of 3-(4-Fluorophenyl)cyclobutanone

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Compound of Interest

Compound Name: 3-(4-fluorophenyl)cyclobutanone

CAS No.: 143589-42-8

Cat. No.: B1339052

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Application Note & Protocol Guide | Doc ID: AN-CB-4F-026

Executive Summary

3-(4-Fluorophenyl)cyclobutanone is a high-value scaffold in drug discovery, particularly for JAK inhibitors and serotonin receptor modulators.[1] Its utility stems from the unique geometry of the cyclobutane ring (puckered conformation) and the metabolic resilience conferred by the fluorophenyl moiety.[1] However, the significant ring strain (~26 kcal/mol) and the specific steric environment of the 3-position dictate non-intuitive reactivity profiles compared to acyclic ketones.[1]

This guide provides validated protocols for the three most critical transformations of this scaffold: stereoselective hydride reduction, reductive amination, and Baeyer-Villiger ring expansion.[1]

Structural Analysis & Reactivity Profile[1]

The reactivity of the carbonyl group in **3-(4-fluorophenyl)cyclobutanone** is governed by two factors:

- Angle Strain: The

hybridized carbonyl carbon prefers a 120° bond angle but is constrained to $\sim 90^\circ$ in the ring. [1] This increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.[1]

- Conformational Locking: The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).[1] The bulky 4-fluorophenyl group at position 3 prefers the pseudo-equatorial orientation.[1] This creates a distinct facial bias for incoming nucleophiles.[1]

Protocol A: Stereoselective Hydride Reduction

Objective: Synthesis of cis-3-(4-fluorophenyl)cyclobutanol.

Mechanistic Insight

Unlike cyclohexanones, where axial/equatorial attack is debated, cyclobutanones follow a strict trajectory controlled by torsional strain.[1]

- The Rule: Hydride reagents attack from the face anti to the 3-substituent (the fluorophenyl group).[1]
- The Outcome: The "anti" attack places the incoming hydride trans to the phenyl group, forcing the resulting hydroxyl group into a cis relationship with the phenyl ring.[1]
- Selectivity: Standard reagents () typically yield >90:10 cis:trans selectivity [1].[1]

Experimental Protocol

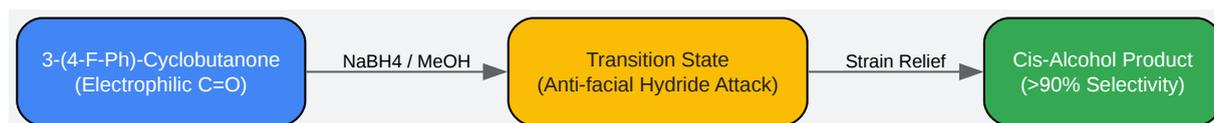
Reagents:

- Substrate: **3-(4-Fluorophenyl)cyclobutanone** (1.0 eq)[1]
- Reducing Agent: Sodium Borohydride () (0.5 eq - Note: 1 mol borohydride reduces 4 mol ketone)[1]
- Solvent: Methanol (anhydrous)[1]

Step-by-Step Procedure:

- Preparation: Dissolve 1.0 g (6.1 mmol) of **3-(4-fluorophenyl)cyclobutanone** in 15 mL of anhydrous methanol in a round-bottom flask under atmosphere. Cool to 0°C.[1]
- Addition: Add (115 mg, 3.05 mmol) portion-wise over 10 minutes. Caution: Gas evolution ().
- Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (Hexane/EtOAc 3:1).[1] The ketone () should disappear, replaced by the alcohol ().[1]
- Quench: Carefully add 5 mL of saturated solution.
- Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (mL).[1] Wash combined organics with brine, dry over , and concentrate.
- Purification: Flash chromatography is rarely needed if the starting material is consumed; the cis isomer is the dominant product.[1]

Stereochemical Pathway Visualization[1]



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Figure 1: Stereoselective reduction pathway driven by torsional strain minimization.[1]

Protocol B: Reductive Amination

Objective: Installation of amine pharmacophores (e.g., piperazine, morpholine) at the 1-position.[1]

Mechanistic Insight

Reductive amination on cyclobutanones is faster than on acyclic ketones due to the release of ring strain upon changing hybridization from

(carbonyl) to

(amine).[1]

- Reagent Choice: Sodium Triacetoxyborohydride (STAB,) is the gold standard.[1] It is mild enough to not reduce the ketone directly, reducing only the in situ formed iminium ion [2].
- Solvent: 1,2-Dichloroethane (DCE) is preferred over methanol to prevent ketal formation and ensure STAB stability.[1]

Experimental Protocol

Reagents:

- Substrate: **3-(4-Fluorophenyl)cyclobutanone** (1.0 eq)[1]
- Amine: Morpholine (1.1 eq)[1]
- Reductant:
(1.5 eq)[1]
- Acid Catalyst: Acetic Acid (1.0 eq)[1]
- Solvent: DCE (0.2 M concentration)[1]

Step-by-Step Procedure:

- Imine Formation: In a dry vial, combine ketone (164 mg, 1.0 mmol), morpholine (96 mg, 1.1 mmol), and acetic acid (60 mg, 1.0 mmol) in DCE (5 mL). Stir at Room Temperature (RT) for 30 minutes.
- Reduction: Add

(318 mg, 1.5 mmol) in one portion.
- Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for the appearance of the [M+H]⁺ peak (mass ~236 for morpholine adduct).[1]
- Quench: Add saturated

(10 mL) and stir vigorously for 15 minutes to quench boron complexes.
- Extraction: Extract with DCM (

mL).
- Purification: The product is an amine; purification via SCX (Strong Cation Exchange) cartridge is highly efficient.[1] Load crude, wash with MeOH, elute with

in MeOH.[1]

Table 1: Troubleshooting Reductive Amination

Issue	Probable Cause	Solution
Low Conversion	Steric hindrance of amine	Use as a Lewis acid additive to force imine formation before adding reductant.[1][2]
Alcohol Byproduct	Direct reduction of ketone	Ensure STAB is used, not . Do not use MeOH as solvent. [1]
Cis/Trans Mixture	Thermodynamic equilibration	The cis isomer is usually kinetic; trans can form if the imine equilibrates.[1]

Protocol C: Baeyer-Villiger Ring Expansion

Objective: Conversion to 4-(4-fluorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).[1]

Mechanistic Insight

This reaction expands the 4-membered ring to a 5-membered lactone.[1]

- **Regioselectivity:** In 3-substituted cyclobutanones, the molecule has a plane of symmetry (assuming no chiral substituents).[1] Therefore, migration of either

-carbon is equivalent, leading to a single racemic lactone product.[1]
- **Reactivity:** Cyclobutanones are exceptionally reactive toward peracids due to the relief of ring strain (~26 kcal/mol

~6 kcal/mol).[1]

Experimental Protocol

Reagents:

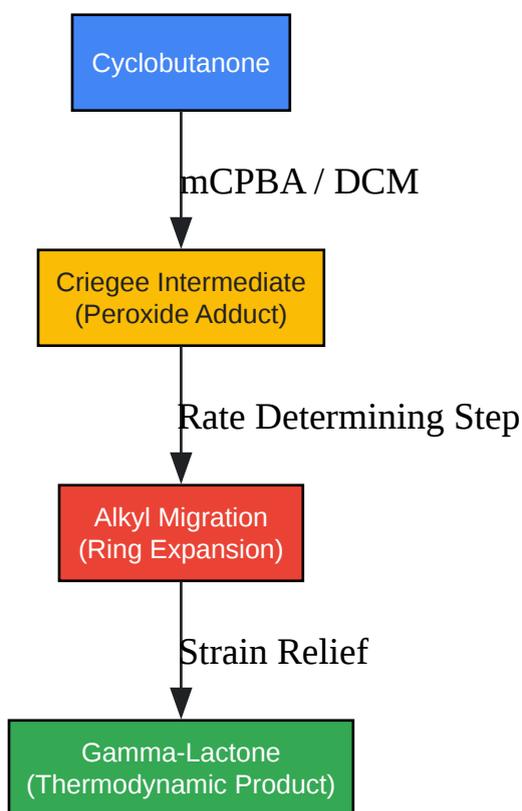
- **Substrate: 3-(4-Fluorophenyl)cyclobutanone** (1.0 eq)[1]

- Oxidant: m-Chloroperbenzoic acid (mCPBA) (70-75%, 1.2 eq)[1]
- Buffer:
(1.5 eq)[1]
- Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

- Setup: Dissolve ketone (1.0 mmol) in DCM (10 mL). Add solid
(to neutralize m-chlorobenzoic acid byproduct).
- Oxidation: Cool to 0°C. Add mCPBA (1.2 mmol) slowly.
- Reaction: Allow to warm to RT. The reaction is usually complete within 2 hours.[1]
- Workup (Critical):
 - Quench with 10%
or
(to destroy excess peroxide - check with starch-iodide paper).[1]
 - Wash with saturated
(to remove acid byproduct).[1]
 - Wash with brine, dry, and concentrate.
- Result: The product is a gamma-lactone.[1]

Pathway Visualization[1]



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Figure 2: Ring expansion via Criegee intermediate.[1] Migration is driven by relief of ring strain.

Safety & Handling

- Fluorinated Intermediates: While the fluorine atom provides metabolic stability, it does not significantly alter the acute toxicity compared to the non-fluorinated analog.[1] Standard PPE is required.[1]
- Peroxides: mCPBA is shock-sensitive and potentially explosive if concentrated.[1] Never distill reaction mixtures containing excess peroxides.[1] Always test for peroxide presence before concentration.[1]
- Strained Rings: Cyclobutanones are energy-rich.[1] Large-scale reactions (>100g) should be assessed for exothermicity by DSC (Differential Scanning Calorimetry) before execution.[1]

References

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